molecular formula C8H11ClO4 B13207958 Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13207958
M. Wt: 206.62 g/mol
InChI Key: WEPSXKPXPPDXQD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C8H11ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The dioxaspiro ring system can be susceptible to oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the dioxaspiro ring.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate largely depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane: A closely related compound with similar structural features but different functional groups.

    1,5-Dioxaspiro[2.4]heptane Derivatives: Compounds with variations in the spirocyclic ring system or substituents.

Uniqueness: Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate stands out due to its specific combination of functional groups and the presence of both a chloro and ester group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

methyl 2-chloro-7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H11ClO4/c1-5-7(3-4-12-5)8(9,13-7)6(10)11-2/h5H,3-4H2,1-2H3

InChI Key

WEPSXKPXPPDXQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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